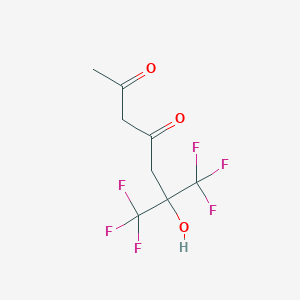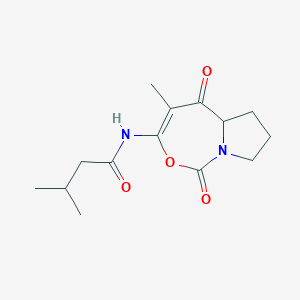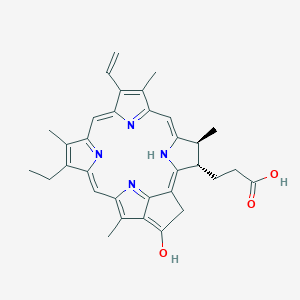
1,3-Dioxolane-4-carboxaldehyde, 2,2,4,5-tetramethyl-, cis-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane-4-carboxaldehyde, 2,2,4,5-tetramethyl-, cis-(9CI) is a chemical compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is commonly known as cis-Tetramethyldioxolane-4-carboxaldehyde.
Mechanism Of Action
The mechanism of action of cis-Tetramethyldioxolane-4-carboxaldehyde is not well understood. However, it is believed to act as a Lewis acid and can form complexes with various nucleophiles. It is also known to be a good dienophile and can undergo Diels-Alder reactions with various dienes.
Biochemical And Physiological Effects
The biochemical and physiological effects of cis-Tetramethyldioxolane-4-carboxaldehyde have not been extensively studied. However, it is known to be toxic and can cause irritation to the skin, eyes, and respiratory tract. It is also a potential mutagen and carcinogen.
Advantages And Limitations For Lab Experiments
One of the advantages of using cis-Tetramethyldioxolane-4-carboxaldehyde in lab experiments is its high reactivity and selectivity. It can be used in a wide range of reactions, including asymmetric catalysis and Diels-Alder reactions. However, one of the limitations of using this compound is its toxicity, which requires special handling and disposal procedures.
Future Directions
There are several future directions for the use of cis-Tetramethyldioxolane-4-carboxaldehyde in scientific research. One of the areas of interest is the development of new chiral ligands for asymmetric catalysis. Another area of interest is the synthesis of new pharmaceutical intermediates and natural products. Additionally, there is potential for the use of this compound in the development of new materials, such as polymers and dendrimers.
Conclusion:
In conclusion, cis-Tetramethyldioxolane-4-carboxaldehyde is a versatile compound that has a wide range of applications in scientific research. Its high reactivity and selectivity make it a valuable reagent for the synthesis of various organic compounds. However, its toxicity requires special handling and disposal procedures. There are several future directions for the use of this compound in scientific research, including the development of new chiral ligands, pharmaceutical intermediates, natural products, and materials.
Synthesis Methods
The synthesis of cis-Tetramethyldioxolane-4-carboxaldehyde involves the reaction of tetramethyl-1,3-dioxolane with an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out in an aqueous medium at a temperature of 0-5°C. The yield of the reaction is around 50%.
Scientific Research Applications
Cis-Tetramethyldioxolane-4-carboxaldehyde has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of chiral ligands, which are used in asymmetric catalysis. It is also used in the synthesis of pharmaceutical intermediates and natural products.
properties
CAS RN |
106544-44-9 |
|---|---|
Product Name |
1,3-Dioxolane-4-carboxaldehyde, 2,2,4,5-tetramethyl-, cis-(9CI) |
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(4R,5R)-2,2,4,5-tetramethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-6-8(4,5-9)11-7(2,3)10-6/h5-6H,1-4H3/t6-,8+/m1/s1 |
InChI Key |
XYIRIOGOODPXIG-SVRRBLITSA-N |
Isomeric SMILES |
C[C@@H]1[C@](OC(O1)(C)C)(C)C=O |
SMILES |
CC1C(OC(O1)(C)C)(C)C=O |
Canonical SMILES |
CC1C(OC(O1)(C)C)(C)C=O |
synonyms |
1,3-Dioxolane-4-carboxaldehyde, 2,2,4,5-tetramethyl-, cis- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



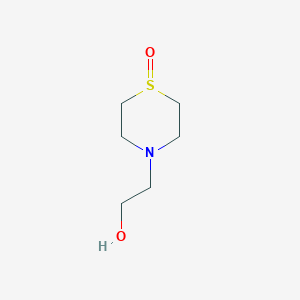
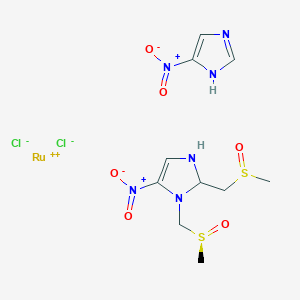
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)
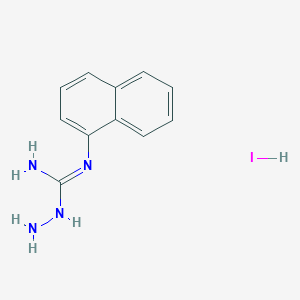
![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)

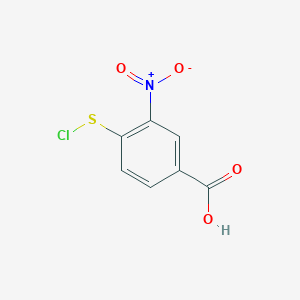
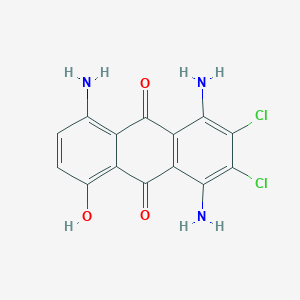
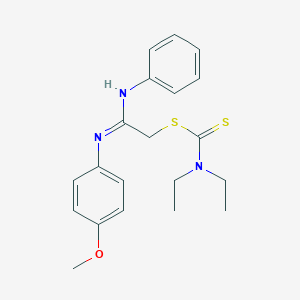
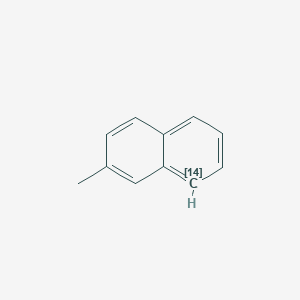
![4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid](/img/structure/B11421.png)
